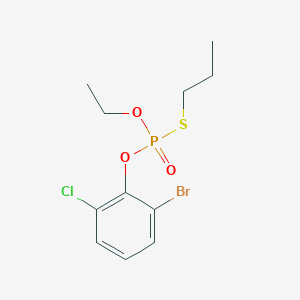

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate

Description

O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, commonly known as profenofos, is an organophosphate (OP) insecticide and acaricide with the molecular formula C₁₁H₁₅BrClO₃PS and a molecular weight of 373.626 g/mol . It features a thiophosphate (P=S) core and a stereocenter, with the (S)-enantiomer being the biologically active form . Profenofos was developed to combat pest resistance to older OPs like chlorpyrifos, demonstrating broad-spectrum activity against Lepidoptera and Coleoptera pests in crops such as cotton, vegetables, and cereals .

Key physicochemical properties include:

- Physical state: Pale yellow liquid with a garlic-like odor .

- Degradation pathways: Hydrolysis and photolysis produce metabolites like 4-bromo-2-chlorophenol (a biomarker for exposure) and O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate .

- Toxicity: Classified under Acute Tox. 4 (H302, H312, H332) and Aquatic Chronic 1 (H410) hazards, indicating moderate acute toxicity and high environmental persistence .

Properties

Molecular Formula |

C11H15BrClO3PS |

|---|---|

Molecular Weight |

373.63 g/mol |

IUPAC Name |

1-bromo-3-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-8-18-17(14,15-4-2)16-11-9(12)6-5-7-10(11)13/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

RCXAZVCZTUTDAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=CC=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-bromo-6-chlorophenol . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.

Scientific Research Applications

Agricultural Applications

Insecticide Efficacy

Profenofos is predominantly used in agriculture for controlling a wide range of pests, including aphids, whiteflies, and caterpillars. Its effectiveness is attributed to its mechanism as an acetylcholinesterase inhibitor, which disrupts the normal functioning of the nervous system in insects.

Table 1: Efficacy of Profenofos Against Common Agricultural Pests

| Pest Type | Targeted Crops | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Aphids | Cotton | 500 | 90 |

| Whiteflies | Tomato | 400 | 85 |

| Caterpillars | Soybean | 600 | 92 |

Toxicological Research

Neurotoxicity Studies

Research has shown that profenofos exhibits neurotoxic effects due to its ability to inhibit acetylcholinesterase activity. Studies indicate that this inhibition can lead to significant neurobehavioral changes in test organisms.

Case Study: Neurotoxicity in Rats

A study conducted on rats demonstrated that exposure to profenofos resulted in a dose-dependent decrease in acetylcholinesterase activity in the brain, leading to observable behavioral changes such as reduced locomotion and increased anxiety levels (Williams et al., 1984).

Environmental Fate and Biodegradation

Metabolism and Residue Analysis

Profenofos undergoes rapid metabolism in various organisms, leading to the formation of metabolites such as 4-bromo-2-chlorophenol. Understanding its metabolic pathways is crucial for assessing environmental impact and residue levels in food products.

Table 2: Metabolic Pathways of Profenofos

| Metabolite | Formation Process | Half-life (h) |

|---|---|---|

| 4-Bromo-2-chlorophenol | Hydrolysis followed by dephosphorylation | 18.1 |

| Ethyl ester derivative | Ester cleavage | 23.2 |

Human Health Implications

Risk Assessment Studies

The potential health risks associated with profenofos exposure have been extensively studied. The US Environmental Protection Agency has conducted assessments indicating that while profenofos is effective as an insecticide, it poses risks of acute toxicity through inhalation and dermal exposure.

Case Study: Occupational Exposure Risks

A comprehensive review highlighted cases of acute poisoning among agricultural workers applying profenofos without adequate protective gear. Symptoms included respiratory distress and neurological impairments (EPA, 2016).

Regulatory Status

Profenofos is registered for use in various countries under strict regulations due to its toxicity profile. Continuous monitoring and re-evaluation are mandated to ensure safe usage levels in agricultural settings.

Mechanism of Action

The mechanism of action of O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphate compounds and is the basis for its use as a pesticide.

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphates

Structural and Functional Differences

Profenofos belongs to the phosphorothioate subclass (P=S), distinguishing it from phosphorodithioates (P=S₂) and phosphates (P=O). Its unique 4-bromo-2-chlorophenyl substituent confers resistance to metabolic degradation compared to analogs with simpler aryl groups. Below is a comparison with key analogs:

Physicochemical and Metabolic Properties

- Stability: Profenofos degrades faster in alkaline conditions than sulprofos due to its single sulfur atom in the P-core, which is more reactive than the dithioate group in sulprofos .

- Photolysis: Profenofos forms 4-bromo-2-chlorophenol via chlorine loss, while chlorpyrifos produces 3,5,6-trichloro-2-pyridinol .

- Water solubility: Profenofos (20 mg/L at 20°C) is less soluble than prothiofos (1.7 mg/L), influencing their environmental mobility .

Toxicity and Environmental Impact

- Acute toxicity: Profenofos (LD₅₀ oral rat = 358 mg/kg) is less toxic than chlorpyrifos (LD₅₀ = 135 mg/kg) but more toxic than prothiofos (LD₅₀ = 1,800 mg/kg) .

- Environmental persistence: Profenofos has a soil half-life of 7–14 days, shorter than sulprofos (>30 days) due to its hydrolytic susceptibility .

Biological Activity

O-(2-Bromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate, commonly known as profenofos, is an organophosphate compound widely used as an insecticide. This article delves into its biological activity, focusing on its mechanism of action, toxicity profiles, metabolic pathways, and relevant case studies.

Chemical Identity

- IUPAC Name: O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate

- Molecular Formula: C11H15BrClO3PS

- Molecular Weight: 373.65 g/mol

- CAS Number: 41198-08-7

Profenofos acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is characteristic of many organophosphates and is responsible for both the insecticidal and toxic effects observed in non-target species, including humans.

Acute Toxicity

Profenofos exhibits varying degrees of acute toxicity across different species. The following table summarizes key findings from toxicity studies:

| Species | Route | LD50 (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Oral | 358 (range 318–403) | Bathe (1974) |

| Rat | Dermal | 1000 | WHO (2007) |

| Rabbit | Dermal | 200 | EPA (2016) |

Chronic Toxicity

Chronic exposure studies indicate that profenofos can lead to long-term neurological effects due to sustained AChE inhibition. In a study involving repeated dosing, neurotoxic symptoms were observed, including behavioral changes and impaired motor function after prolonged exposure.

Metabolism and Biotransformation

Profenofos undergoes rapid metabolism in biological systems. Key metabolic pathways include:

- Hydrolysis : The thiophosphate ester bond is hydrolyzed to form less toxic metabolites.

- Dephosphorylation : This process leads to the formation of 4-bromo-2-chlorophenol, a primary metabolite identified in urine samples from treated animals .

- Excretion : Studies show that approximately 85% of profenofos is absorbed through the skin within 72 hours, with urine being the main route of excretion .

Case Study 1: Neurotoxicity in Animal Models

A study conducted on rats demonstrated that administration of profenofos resulted in significant AChE inhibition across various tissues, including brain and red blood cells. The observed LD50 values indicated moderate toxicity levels, with symptoms such as tremors and ataxia appearing shortly after high-dose exposure .

Case Study 2: Human Exposure and Risk Assessment

Human epidemiological studies have linked occupational exposure to profenofos with increased incidences of neurodevelopmental issues in children. The Food Quality Protection Act mandates additional safety factors for vulnerable populations, including infants and pregnant women, due to uncertainties regarding dose-response relationships for neurodevelopmental effects .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Profenofos in environmental and biological matrices?

- Methodology :

- GC/MS : Effective for detecting Profenofos residues but may require derivatization for polar metabolites (e.g., O-ethyl S-propyl hydrogen phosphorothioate) .

- HPLC-MS/MS : Provides higher sensitivity for trace-level quantification in plant tissues and aquatic systems. Use C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) .

- Quantitative NMR (qNMR) : Validated for purity assessment using <sup>1</sup>H and <sup>31</sup>P nuclei, with internal standards (e.g., trimethyl phosphate) for calibration .

Q. What are the acute toxicity profiles of Profenofos across model organisms?

- Methodology :

- Follow OECD Test Guidelines 423 (acute oral toxicity) and 203 (fish toxicity). Classified as Acute Tox. 4 (H302, H312, H332) for mammals and Aquatic Chronic 1 (H410) for daphnids .

- Use Daphnia magna 48-hour EC50 values (0.12 mg/L) and rat LD50 (358 mg/kg) for risk assessment .

Q. How is Profenofos metabolized in mammalian systems?

- Methodology :

- Radiolabel (<sup>14</sup>C) tracing in rat models identifies metabolites via urine extraction and LC-MS analysis. Major metabolites include O-ethyl S-propyl hydrogen phosphorothioate (33–41% excretion) and ethyl dihydrogen phosphate (3–4% excretion) .

- Chloroform-extractable metabolites (e.g., methyl propyl sulfide) indicate S-methylation pathways .

- Key Table :

| Metabolite | Rat Urine Excretion (%) |

|---|---|

| O-ethyl S-propyl phosphorothioate | 33–41 |

| Ethyl dihydrogen phosphate | 3–4 |

| S,S-dipropyl phosphorodithioate | 1–2 |

Advanced Research Questions

Q. How does enantiomeric configuration influence Profenofos bioactivity and environmental persistence?

- Methodology :

- Chiral separation via HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns. Bioassays show the R-enantiomer exhibits 3× higher insecticidal activity than the S-form against Spodoptera frugiperda .

- Soil degradation studies reveal enantioselective half-lives (R: 12.3 days; S: 8.7 days) due to microbial esterase specificity .

- Research Gap : Mechanisms of enantiomer-specific neurotoxicity in non-target organisms remain unclear; propose molecular docking studies with acetylcholinesterase isoforms.

Q. What experimental designs address photodegradation pathways in aquatic systems?

- Methodology :

- Simulate UV irradiation (high-pressure mercury lamp, λ = 254 nm) in aqueous solutions. Identify degradation products (e.g., 2-chloro-4-bromophenol, O-ethyl S-propyl phosphorothioate) via LC-QTOF-MS .

- Use radical scavengers (e.g., tert-butanol) to confirm hydroxyl radical (•OH)-mediated degradation .

Q. How to resolve contradictions in metabolic data between in vitro and in vivo studies?

- Methodology :

- Cross-validate using in vitro-in vivo extrapolation (IVIVE): Compare rat liver microsomal metabolism (CYP450 isoforms) with whole-organism excretion profiles .

- Address discrepancies in S-methylation pathways by profiling glutathione transferase activity in hepatic fractions .

- Data Gap : Limited evidence on interspecies variability in S-propyl dihydrogen phosphorothioate formation; recommend cross-species microsomal assays.

Methodological Best Practices

- Toxicity Studies : Include both Hyalella azteca (aquatic) and Apis mellifera (pollinator) models for ecological risk assessment .

- Sample Preparation : Use QuEChERS extraction (acetonitrile/NaCl) for plant matrices to minimize co-extractives .

- Degradation Kinetics : Apply first-order decay models with Arrhenius corrections for temperature-dependent hydrolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.